molecular formula C16H19NO5 B2889502 N-[(4-hydroxyoxan-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide CAS No. 1351641-77-4

N-[(4-hydroxyoxan-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide

Cat. No.: B2889502
CAS No.: 1351641-77-4
M. Wt: 305.33
InChI Key: BNWOSCGZGKVWJU-UHFFFAOYSA-N
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Description

N-[(4-Hydroxyoxan-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide is a benzofuran-2-carboxamide derivative characterized by a 7-methoxy-substituted benzofuran core linked to a tetrahydropyran (oxane) ring via a methylene group. The 4-hydroxyoxan-4-yl moiety introduces both hydrophilicity and stereochemical complexity, which may influence its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

N-[(4-hydroxyoxan-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO5/c1-20-12-4-2-3-11-9-13(22-14(11)12)15(18)17-10-16(19)5-7-21-8-6-16/h2-4,9,19H,5-8,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNWOSCGZGKVWJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCC3(CCOCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-hydroxyoxan-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide typically involves multiple steps. One common route includes the formation of the benzofuran core followed by the introduction of the methoxy group and the carboxamide functionality. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

N-[(4-hydroxyoxan-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a simpler structure with fewer functional groups.

Scientific Research Applications

N-[(4-hydroxyoxan-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical assays.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-[(4-hydroxyoxan-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological activities. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Modifications

Benzofuran vs. Benzimidazole Derivatives While the target compound features a benzofuran core, benzimidazole derivatives (e.g., B1 and B8 in ) replace the oxygen atom in benzofuran with a nitrogen-containing imidazole ring. For instance, benzimidazoles often exhibit enhanced basicity compared to benzofurans, which could influence cellular uptake .

Substituent Variations

Position and Nature of Methoxy Groups
  • The target compound’s 7-methoxy group on the benzofuran ring contrasts with the 5-iodo substitution in compound 14 (). Iodo substituents increase molecular weight and may enhance halogen bonding, whereas methoxy groups improve solubility and modulate electron density .
  • In , N-(furan-3-yl)methyl-7-methoxy-N-(2-methoxyethyl)-1-benzofuran-2-carboxamide introduces a second methoxyethyl group, further enhancing hydrophilicity compared to the target compound’s tetrahydropyran-derived substituent .
Side Chain Diversity
  • Tetrahydropyran vs. Piperazine Linkers : Compound 14 () incorporates a piperazine-butanyl side chain, which introduces basicity and conformational flexibility. In contrast, the target’s 4-hydroxyoxan-4-yl group provides a rigid, oxygen-rich environment that may improve metabolic stability .
  • Alkyne Linkers: ’s N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzofuran-2-carboxamide features an alkyne spacer, increasing molecular rigidity compared to the target’s methylene-linked tetrahydropyran. This rigidity could influence binding pocket accommodation .

Physicochemical Properties

Property Target Compound Compound 14 () Compound
Molecular Formula C₁₆H₁₉NO₅* C₂₄H₂₈IN₃O₃ C₂₀H₁₇NO₄
Molecular Weight ~305.3 g/mol 565.4 g/mol 335.4 g/mol
Key Substituents 7-methoxy, 4-hydroxyoxan-4-ylmethyl 5-iodo, piperazine-butanyl chain 2-methoxyphenoxy, but-2-yn-1-yl
Solubility (Predicted) Moderate (hydroxy group enhances) Low (iodo increases hydrophobicity) Low (alkyne reduces flexibility)

*Molecular formula inferred from structural analogs in and .

Implications for Drug Development

  • Target Selectivity : Structural analogs with piperazine side chains () are often designed for CNS targets due to their ability to cross the blood-brain barrier, whereas the target’s tetrahydropyran group may favor peripheral action .
  • Metabolic Stability : The hydroxy group in the tetrahydropyran ring could serve as a site for glucuronidation, a common metabolic pathway, which may be mitigated by structural modifications observed in ’s methoxyethyl-protected analogs .

Biological Activity

N-[(4-hydroxyoxan-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide is a compound of increasing interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzofuran moiety, a carboxamide group, and a hydroxy oxane substituent. These structural components contribute to its biological properties.

Antiproliferative Effects

Recent studies have demonstrated that derivatives of benzofuran carboxamides exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range, indicating potent activity against cancer cells such as MCF-7 (breast cancer) and HCT116 (colon cancer) .

CompoundCell LineIC50 (µM)
This compoundMCF-73.1
Similar Benzofuran DerivativeHCT1162.2

Antioxidant Activity

The antioxidant capacity of this compound is noteworthy. Hydroxy-substituted derivatives have been shown to enhance antioxidant activity by stabilizing free radicals, which can mitigate oxidative stress in cells . This property is particularly relevant in the context of cancer therapy, where oxidative stress plays a dual role.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression, leading to apoptosis in malignant cells.
  • Antioxidative Pathways : It potentially activates cellular antioxidative pathways, reducing reactive oxygen species (ROS) levels and protecting against cellular damage.

Study 1: Antiproliferative Activity

A study focused on various benzofuran carboxamides indicated that those with hydroxyl and methoxy groups demonstrated enhanced antiproliferative effects against MCF-7 cells. The study reported an IC50 value of 3.1 µM for the compound , suggesting it is a promising candidate for further development .

Study 2: Antioxidant Potential

Another investigation assessed the antioxidative properties of hydroxyl-substituted benzofuran derivatives. The results indicated that these compounds significantly reduced oxidative stress markers in vitro, supporting their potential use as therapeutic agents in oxidative stress-related diseases .

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